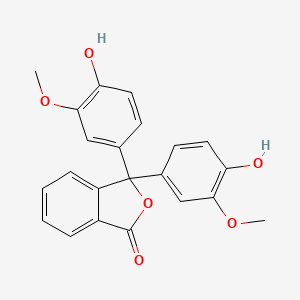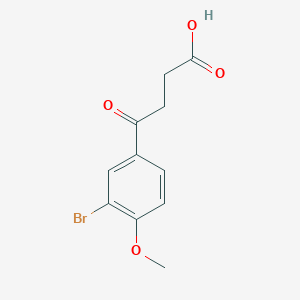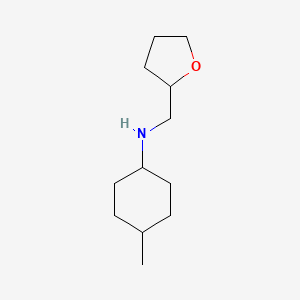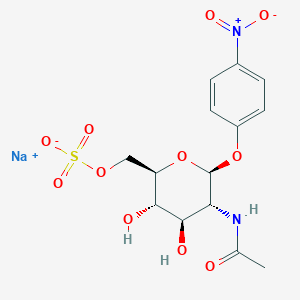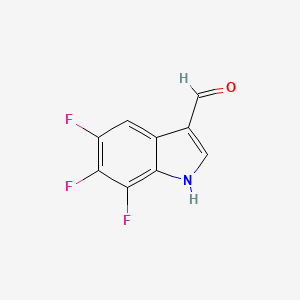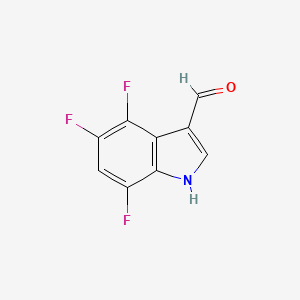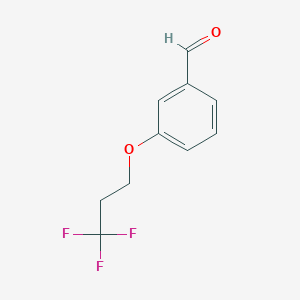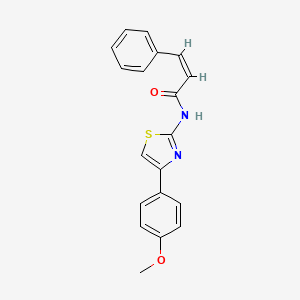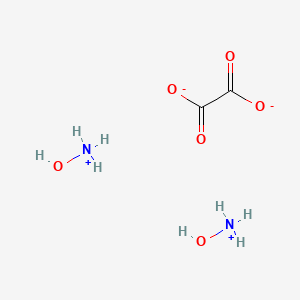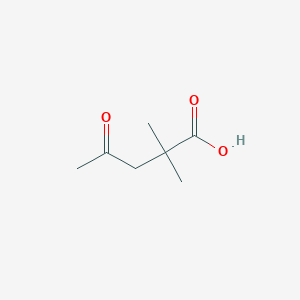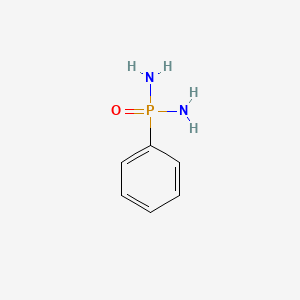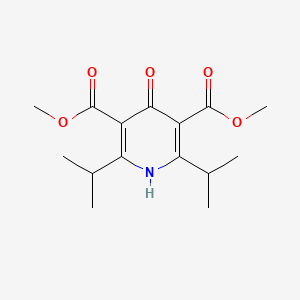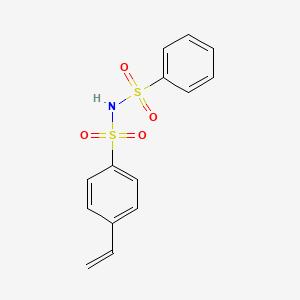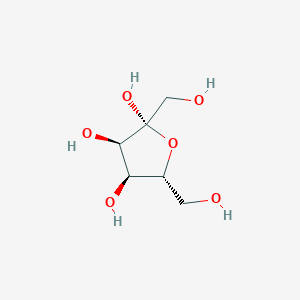
beta-D-Psicofuranose
描述
Beta-D-Psicofuranose: is a rare sugar belonging to the class of D-hexuloses
准备方法
Synthetic Routes and Reaction Conditions: Beta-D-Psicofuranose can be synthesized from D-ribose through a series of chemical reactions. The process involves dihydroxylation of D-ribose to form a triol, followed by selective oxidation of one of the secondary alcohols. The resultant D-psicose is then subjected to selective mono-benzoylation to yield this compound .
Industrial Production Methods: The industrial production of this compound has been significantly improved through the use of specific isomerases. In 1993, Izumori et al. discovered an isomerase that could transform D-fructose into D-psicose. This discovery led to the development of mass-production techniques, making large quantities of D-psicose commercially available .
化学反应分析
Types of Reactions: Beta-D-Psicofuranose undergoes various chemical reactions, including glycosidation, oxidation, and reduction. One notable reaction is the beta-selective glycosidation with pyrimidine bases and thiols, which occurs in a beta/alpha ratio of 8:1 to 7:1 .
Common Reagents and Conditions:
Glycosidation: Uses trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst in dichloromethane at temperatures ranging from -40 to 0 degrees Celsius.
Oxidation: Involves the use of oxidizing agents such as sodium periodate or potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Glycosidation: Produces beta-D-psicofuranosyl derivatives with various acceptors, such as monosaccharides, aliphatic alcohols, phenols, and ceramides.
Oxidation and Reduction: Leads to the formation of corresponding oxidized or reduced derivatives of this compound.
科学研究应用
Beta-D-Psicofuranose has a wide range of applications in scientific research:
作用机制
The mechanism of action of beta-D-psicofuranose involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on alpha-glucosidase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the hydrolysis of carbohydrates . Similarly, its anti-tumor activity is linked to its capacity to induce apoptosis in cancer cells through the modulation of signaling pathways .
相似化合物的比较
Beta-D-Psicofuranose can be compared with other rare sugars such as D-allose, D-tagatose, and L-ribose. These compounds share similar structural features but differ in their biological activities and applications:
D-Allose: Known for its anti-inflammatory and anti-tumor properties.
D-Tagatose: Used as a low-calorie sweetener and has potential benefits for managing diabetes.
L-Ribose: Investigated for its role in nucleic acid synthesis and potential therapeutic applications.
This compound stands out due to its unique combination of properties, including its beta-selective glycosidation and its potential as a low-calorie sweetener .
属性
IUPAC Name |
(2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-KVTDHHQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@](O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-24-6 | |
| Record name | beta-D-Psicofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-PSICOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7VIM0WN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


